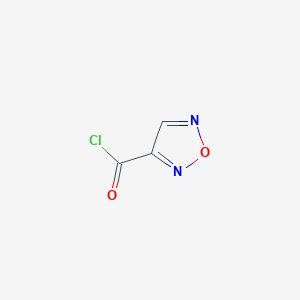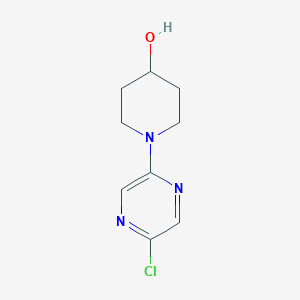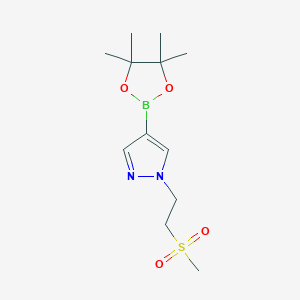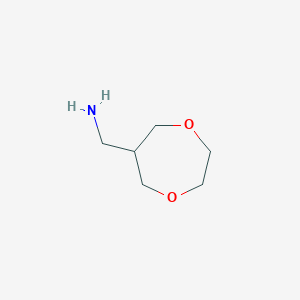![molecular formula C14H23ClN2 B1433414 {2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride CAS No. 1803602-05-2](/img/structure/B1433414.png)
{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride
Übersicht
Beschreibung
“{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride” is a chemical compound with the CAS Number: 1803602-05-2 . It has a molecular weight of 254.8 . The IUPAC name for this compound is (2-((4-methylpiperidin-1-yl)methyl)phenyl)methanamine hydrochloride .
Molecular Structure Analysis
The InChI code for “{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride” is 1S/C14H22N2.ClH/c1-12-6-8-16(9-7-12)11-14-5-3-2-4-13(14)10-15;/h2-5,12H,6-11,15H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride” is a powder . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Neuropharmacological Applications
{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride and its derivatives have been explored for their neuropharmacological properties, including potential applications in the treatment of neurological disorders.
- Dopamine Receptor Affinity : Certain derivatives have shown high affinity and selectivity for dopamine D4 receptors, presenting potential therapeutic implications for neurological conditions (Enguehard-Gueiffier et al., 2006).
- Serotonergic Activity : Phenylpiperazine derivatives have demonstrated notable antidepressant-like and anxiolytic-like activities, suggesting potential applications in the treatment of depression and anxiety disorders. The involvement of the serotonergic system, particularly the 5-HT1A receptor, has been highlighted in these actions (Pytka et al., 2015).
- Acetylcholinesterase Activity Measurement : N-[11C]Methylpiperidin-4-yl propionate ([11C]PMP), a derivative, has been used in dynamic positron emission tomography (PET) studies to estimate relative acetylcholinesterase activity, offering insights into the enzyme's role in various neurological conditions (Koeppe et al., 1999).
Cardiovascular Research
Studies have also explored the cardiovascular effects of related compounds, providing insights into their potential therapeutic applications.
- Antiarrhythmic and Hypotensive Properties : New 2-methoxyphenylpiperazine derivatives of xanthone have shown promising antiarrhythmic and hypotensive activities. Their α1-adrenolytic properties on isolated rat aorta suggest possible mechanisms underlying these cardiovascular effects (Rapacz et al., 2014).
Metabolism and Toxicology Studies
Understanding the metabolism and potential toxicological aspects of chemical compounds is crucial for developing safe and effective drugs.
- In Vivo Metabolism : The in vivo metabolism of psychoactive phenethylamines, a category to which {2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride may belong, has been studied in rats. This research provides valuable information on the metabolic pathways and metabolites formed, which is crucial for safety assessments (Kanamori et al., 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Eigenschaften
IUPAC Name |
[2-[(4-methylpiperidin-1-yl)methyl]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-6-8-16(9-7-12)11-14-5-3-2-4-13(14)10-15;/h2-5,12H,6-11,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJWHGPHKGBOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Methylpiperidin-1-yl)methyl]phenyl}methanamine hydrochloride | |
CAS RN |
1803602-05-2 | |
| Record name | Benzenemethanamine, 2-[(4-methyl-1-piperidinyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803602-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B1433333.png)

![(7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-EN-3-one](/img/structure/B1433337.png)
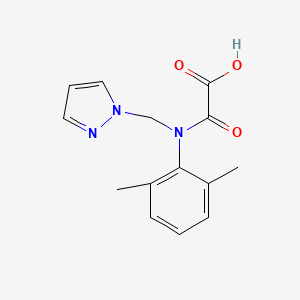
![4-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1433342.png)
